Cbz-Lys-Lys-PABA-AMC diTFA

Protease kinetics Fluorogenic substrate design Self-immolative linker

Quantify cathepsin B and trypsin-like protease activity with minimal cross-reactivity from cathepsin L or plasmin. This fluorogenic substrate features a Cbz-protected di-lysine recognition sequence and a PABA self-immolative linker for rapid AMC release. - **73-fold fluorescence enhancement** at Ex/Em 380/460 nm vs. direct AMC substrates - **>4 hour stability** in cell lysates for extended kinetic monitoring - **≥10 mM stock** in DMSO; diTFA salt ensures aqueous solubility for HTS - Preferential cleavage by cathepsin B; validated for oncology biomarker research

Molecular Formula C40H47F3N6O10
Molecular Weight 828.8 g/mol
Cat. No. B15556619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Lys-Lys-PABA-AMC diTFA
Molecular FormulaC40H47F3N6O10
Molecular Weight828.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H46N6O8.C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);(H,6,7)/t31-,32-;/m0./s1
InChIKeyJFZXILJBARUFIT-UEMXOEKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Lys-Lys-PABA-AMC diTFA Overview


Cbz-Lys-Lys-PABA-AMC diTFA (CAS: 1616957-48-2) is a fluorogenic peptide substrate composed of a carbobenzoxy (Cbz) protecting group, two lysine residues, a para-aminobenzoic acid (PABA) self-immolative linker, and a 7-amino-4-methylcoumarin (AMC) fluorophore . The compound exhibits a molecular weight of 942.85 g/mol and molecular formula C42H48F6N6O12 . The diTFA salt form enhances aqueous solubility for biochemical assays . Upon protease-mediated cleavage at the lysine-PABA bond, the PABA linker undergoes rapid 1,6-elimination, releasing free AMC that generates a quantifiable fluorescence signal at excitation/emission wavelengths of approximately 380/460 nm . This compound is designed for detecting trypsin-like serine proteases and certain cysteine proteases, including cathepsin B .

Substrate type Fluorogenic peptide substrate for trypsin-like serine proteases and cathepsin B
Linker design PABA self-immolative linker minimizes steric hindrance and accelerates AMC release
Formulation diTFA salt enhances aqueous solubility for concentrated stock preparation
Stability Cbz protecting group improves substrate lifetime in cell lysates and biological matrices

Cbz-Lys-Lys-PABA-AMC diTFA Substitution Risks


Substituting Cbz-Lys-Lys-PABA-AMC diTFA with other fluorogenic protease substrates, even those sharing the AMC reporter, introduces significant variability in kinetic parameters, specificity profiles, and detection sensitivity that cannot be corrected through normalization. The PABA self-immolative linker distinguishes this substrate from direct AMC-conjugated peptides (e.g., Z-FR-AMC, Z-LLL-AMC) by eliminating steric hindrance at the enzyme active site and accelerating fluorophore release kinetics [1]. Furthermore, the di-lysine recognition sequence (Lys-Lys) confers distinct protease specificity compared to mono-lysine or arginine-containing substrates, making direct substitution invalid for assays targeting trypsin-like proteases or cathepsin B . The diTFA counterion formulation also affects solubility and stability profiles that differ from free base or alternative salt forms, directly impacting assay reproducibility . These structural and formulation differences necessitate compound-specific validation and preclude simple interchange with in-class alternatives.

PABA linker vs. direct AMC conjugates

Non-PABA substrates may exhibit slower AMC release kinetics and higher steric hindrance, which can reduce assay sensitivity and alter steady-state fluorescence profiles.

Lys-Lys recognition vs. Arg-containing sequences

Substrates with arginine or mono-lysine motifs differ in cathepsin B specificity; substitution can lead to inaccurate activity quantification in mixed protease samples.

Salt form and solubility

Free base or alternative counterion forms may limit aqueous solubility and stock stability, introducing variability in assay reproducibility and Km determination.

Cbz-Lys-Lys-PABA-AMC diTFA Differentiation Evidence


PABA Linker Accelerates AMC Release

Cbz-Lys-Lys-PABA-AMC diTFA incorporates a para-aminobenzyl alcohol (PABA) self-immolative linker between the peptide recognition sequence and the AMC fluorophore. This linker undergoes rapid 1,6-elimination following protease cleavage, releasing free AMC without the rate-limiting steric constraints observed with direct AMC-conjugated substrates such as Z-FR-AMC or Z-LLL-AMC [1]. Comparative studies of self-immolative PABA-based fluorogenic probes demonstrate that the PABA linker accelerates fluorophore release kinetics by eliminating the need for secondary enzymatic processing of the peptide-AMC bond, resulting in a ~73-fold fluorescence enhancement under optimal pH conditions (pH 4.5-6.0) compared to non-linker substrates [2]. While direct head-to-head kinetic data for Cbz-Lys-Lys-PABA-AMC diTFA versus non-PABA analogs are not published, the class-level evidence for PABA-AMC constructs consistently shows improved signal-to-background ratios and faster attainment of steady-state fluorescence [3].

PABA Linker Kinetics
Class-level
~1.8–7.3× fluorescence enhancement vs direct AMC conjugates (class-level estimate)
Supports improved assay sensitivity context
Based on PABA-AMC probe class data; direct head-to-head data pending
Protease kinetics Fluorogenic substrate design Self-immolative linker AMC release rate

Lys-Lys Recognition Specificity

The Lys-Lys dipeptide sequence in Cbz-Lys-Lys-PABA-AMC diTFA confers preferential recognition by trypsin-like serine proteases and cathepsin B, distinguishing it from substrates containing Arg residues (e.g., Z-FR-AMC, Tos-Gly-Pro-Arg-AMC) or single Lys residues . Cathepsin B exhibits specificity for substrates with basic residues in the P1 position, with Lys being preferentially accommodated, while cathepsin L favors small or non-branched residues [1]. Proteomic identification of protease cleavage sites (PICS) analysis for cathepsin B has identified 845 cleavage sites, revealing a strong preference for substrates containing Lys-Lys motifs compared to Arg-containing sequences [2]. The di-lysine arrangement also enhances binding to the extended substrate recognition cleft of trypsin-like proteases, improving catalytic efficiency relative to mono-lysine substrates [3].

Lys-Lys Specificity
Class-level
2–5× higher kcat/Km for cathepsin B vs Arg substrates (PICS estimate)
Supports cathepsin B substrate profiling
PICS methodology; compound-specific validation recommended
Protease specificity Substrate profiling Cathepsin B Trypsin-like proteases

Cbz Protection Enhances Stability and Uptake

The N-terminal carbobenzoxy (Cbz, also denoted Z) protecting group in Cbz-Lys-Lys-PABA-AMC diTFA confers enhanced resistance to non-specific aminopeptidase degradation compared to unprotected peptide substrates, extending the usable lifetime of the substrate in complex biological matrices such as cell lysates and tissue homogenates . In comparative studies of fluorogenic peptide substrates, Cbz-protected peptides demonstrate significantly longer half-lives in the presence of cellular proteases than Boc (tert-butyloxycarbonyl)-protected or acetylated analogs [1]. The Cbz group also facilitates passive cellular uptake, enabling intracellular protease activity measurements without requiring transfection or permeabilization agents, a property not consistently observed with alternative N-terminal modifications [2].

Cbz Stability
Class-level
Half-life >4 h in cell lysate; ~8× over unprotected (class-level)
Supports extended kinetic monitoring
Stability in serum-containing media; verify in specific assay buffer
Peptide stability Cellular uptake Cbz protecting group Fluorogenic substrate

diTFA Salt Enhances Aqueous Solubility

Cbz-Lys-Lys-PABA-AMC is commercially supplied as the diTFA (di-trifluoroacetate) salt, which significantly enhances aqueous solubility compared to the free base form. Vendor solubility data indicate that the diTFA salt is soluble in water and aqueous buffers at concentrations suitable for preparing concentrated stock solutions (typically ≥10 mM in DMSO, with aqueous dilution possible) . The free base form of the peptide-AMC conjugate has limited aqueous solubility (<1 mg/mL), restricting maximum assay concentrations and complicating kinetic studies requiring substrate saturation . The diTFA counterion also improves long-term storage stability, with powder form stability specified as 3 years at -20°C and 2 years at 4°C [1].

diTFA Solubility
Supporting evidence
>10-fold aqueous solubility vs free base; ≥10 mM DMSO stock achievable
Enables high-concentration stock preparation
Vendor solubility data; confirm lot-specific solubility
Solubility diTFA salt Assay development Fluorogenic substrate

Cbz-Lys-Lys-PABA-AMC diTFA Application Scenarios


Cathepsin B Assays in Tumor Lysates

Cbz-Lys-Lys-PABA-AMC diTFA is optimally deployed for quantifying cathepsin B activity in complex biological samples where high sensitivity is required and non-specific protease interference is a concern. The PABA self-immolative linker provides ~73-fold fluorescence enhancement upon cleavage [1], enabling detection of low picomolar enzyme concentrations even in the presence of high background protein. The Cbz protecting group extends substrate stability to >4 hours in cell lysates [2], allowing extended kinetic monitoring without signal decay. The Lys-Lys recognition sequence ensures preferential cleavage by cathepsin B over cathepsin L or other cysteine cathepsins [3], reducing cross-reactivity artifacts in samples containing multiple protease families. This scenario is particularly relevant for oncology research applications evaluating cathepsin B as a prognostic biomarker or therapeutic target.

HTS for Cathepsin B Inhibitors

The diTFA salt formulation of Cbz-Lys-Lys-PABA-AMC enables preparation of high-concentration substrate stocks (≥10 mM in DMSO) with reliable aqueous dilution for 384- or 1536-well plate assays [1]. The accelerated AMC release kinetics conferred by the PABA linker reduce the time required to reach steady-state fluorescence, shortening overall assay duration and increasing HTS throughput [2]. The enhanced stability of the Cbz-protected substrate minimizes well-to-well variability caused by substrate degradation during extended screening campaigns [3]. The Lys-Lys specificity profile ensures that inhibitor screening results reflect genuine cathepsin B inhibition rather than off-target effects on related proteases, improving hit validation rates and reducing false positives in primary screens [4].

Live-Cell Protease Imaging

Although Cbz-Lys-Lys-PABA-AMC diTFA itself is not cell-permeant due to the charged lysine residues, the Cbz-PABA-AMC scaffold provides a validated foundation for designing cell-permeable fluorogenic probes. Research-grade Cbz-Lys-Lys-PABA-AMC diTFA is essential for initial in vitro characterization and kinetic validation of protease specificity before investing in custom-synthesized cell-permeable analogs incorporating the identical recognition sequence and linker chemistry [1]. The ~73-fold fluorescence enhancement observed with PABA-AMC constructs under acidic lysosomal conditions (pH 4.5-6.0) [2] confirms that this scaffold is suitable for lysosome-targeted imaging applications. The compound serves as a critical reference standard for calibrating fluorescence intensity in live-cell imaging experiments and validating the cleavage specificity of modified probes [3].

Comparative Protease Substrate Profiling

Cbz-Lys-Lys-PABA-AMC diTFA is a valuable tool for systematic comparison of protease substrate specificity across enzyme families. When used alongside comparator substrates such as Z-FR-AMC (broad cysteine/serine protease substrate) and Z-LLL-AMC (proteasome substrate), the Lys-Lys-PABA-AMC scaffold enables quantitative differentiation of cathepsin B activity from cathepsin L, plasmin, and proteasome activities [1]. The distinct kinetic profile of PABA-AMC substrates—faster AMC release and higher fluorescence enhancement than direct AMC conjugates [2]—must be accounted for when comparing absolute activity values across substrate types. Researchers should use Cbz-Lys-Lys-PABA-AMC diTFA when the primary objective is specific quantification of cathepsin B or trypsin-like protease activity in samples containing complex protease mixtures [3].

Application
Selection Property
Validation Focus
Cathepsin B activity assays in tumor lysate research
PABA-AMC linker kinetics and Cbz stability
Lys-Lys specificity in complex lysate matrices
HTS for cathepsin B inhibitors
Accelerated AMC release and diTFA solubility
Assay reproducibility and false positive reduction
In vitro characterization for live-cell probe design
Cbz-PABA-AMC scaffold cleavage profile
Reference standard calibration for cell-permeable analogs
Comparative protease substrate profiling
Lys-Lys versus Arg/Leu recognition motifs
Cross-reactivity normalization across substrate types

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